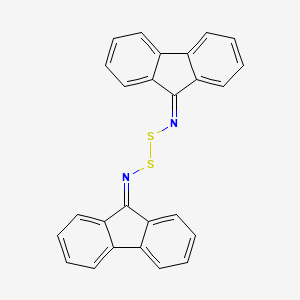
N,N'-Disulfanediyldi(9H-fluoren-9-imine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Disulfanediyldi(9H-fluoren-9-imine): is a compound that features a unique structure with two fluorene units connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Disulfanediyldi(9H-fluoren-9-imine) typically involves the reaction of 9H-fluoren-9-imine derivatives with sulfur sources under controlled conditions. One common method involves the use of thiol reagents to introduce the disulfide linkage between the fluorene units. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or toluene, at room temperature .
Industrial Production Methods: While specific industrial production methods for N,N’-Disulfanediyldi(9H-fluoren-9-imine) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Disulfanediyldi(9H-fluoren-9-imine) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to modify the imine groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted imine derivatives.
Applications De Recherche Scientifique
N,N’-Disulfanediyldi(9H-fluoren-9-imine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of N,N’-Disulfanediyldi(9H-fluoren-9-imine) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and proteins. Additionally, the imine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
9-Aminofluorene: Contains an amine group instead of an imine group and lacks the disulfide linkage.
9-Fluorenone: Features a ketone group at the 9-position instead of an imine group.
9-Fluorenol: Contains a hydroxyl group at the 9-position and lacks the disulfide linkage.
Uniqueness: N,N’-Disulfanediyldi(9H-fluoren-9-imine) is unique due to its disulfide linkage, which imparts distinct redox properties and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for applications in redox biology and medicinal chemistry.
Propriétés
Numéro CAS |
63084-66-2 |
|---|---|
Formule moléculaire |
C26H16N2S2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
N-[(fluoren-9-ylideneamino)disulfanyl]fluoren-9-imine |
InChI |
InChI=1S/C26H16N2S2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-29-30-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
Clé InChI |
ZTHXECBKDLYVCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NSSN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
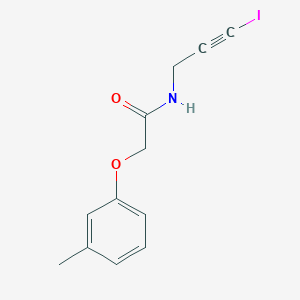
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
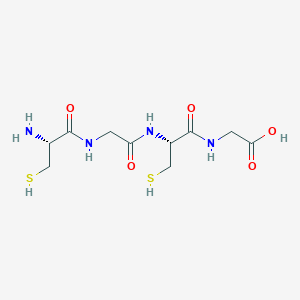


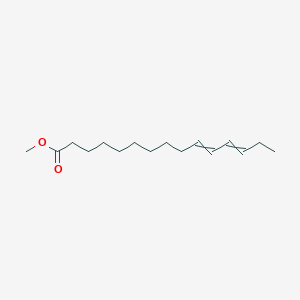
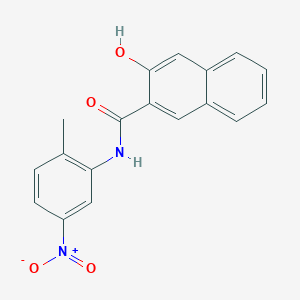
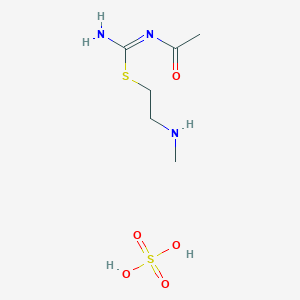
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

